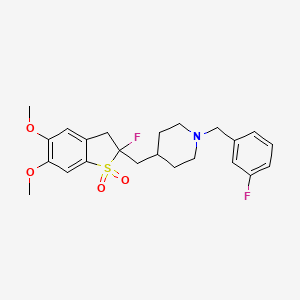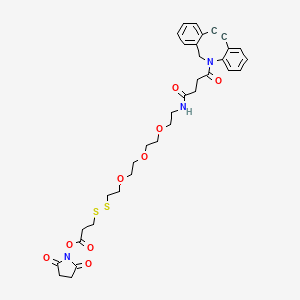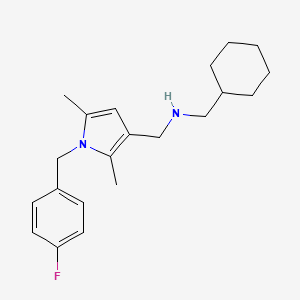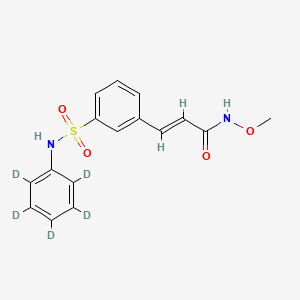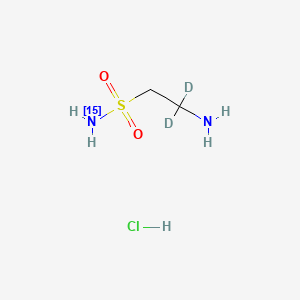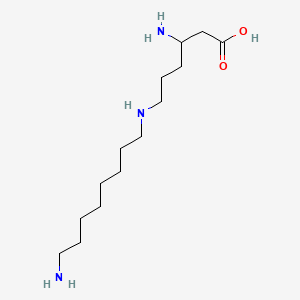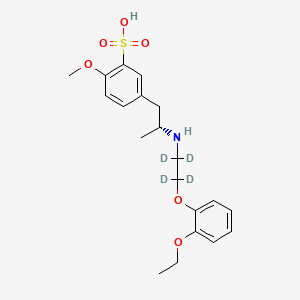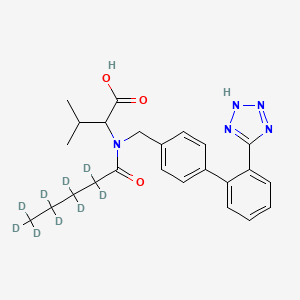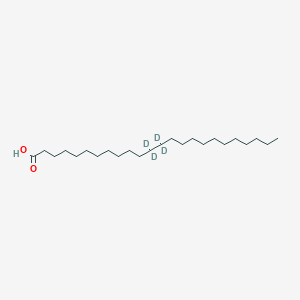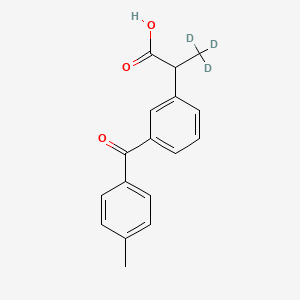
(R)-4-Methyl Ketoprofen-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Methyl Ketoprofen-d3 is a deuterated form of ®-4-Methyl Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling is used to trace the compound in various analytical and research applications. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties, making it valuable in both clinical and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl Ketoprofen-d3 involves the incorporation of deuterium atoms into the ®-4-Methyl Ketoprofen molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of ®-4-Methyl Ketoprofen-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product[][2].
Analyse Des Réactions Chimiques
Types of Reactions: ®-4-Methyl Ketoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
®-4-Methyl Ketoprofen-d3 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for accurate quantification of ®-4-Methyl Ketoprofen.
Biomedical Research: Investigating the anti-inflammatory and analgesic effects in various disease models.
Environmental Studies: Monitoring the presence and degradation of the compound in environmental samples.
Mécanisme D'action
®-4-Methyl Ketoprofen-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the compound’s pharmacodynamics and pharmacokinetics .
Comparaison Avec Des Composés Similaires
®-4-Methyl Ketoprofen: The non-deuterated form with similar pharmacological properties.
(S)-Ketoprofen: Another enantiomer of ketoprofen with similar anti-inflammatory effects.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Uniqueness: ®-4-Methyl Ketoprofen-d3 is unique due to its deuterium labeling, which provides advantages in analytical precision and stability. This makes it particularly valuable in research settings where accurate tracking and quantification are essential .
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
271.32 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3 |
Clé InChI |
PXERNXYPPAUBJI-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



